An In-depth Technical Guide to 3,5-Dibromo-2-chloropyrazine: A Keystone Intermediate in Modern Synthesis
An In-depth Technical Guide to 3,5-Dibromo-2-chloropyrazine: A Keystone Intermediate in Modern Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dibromo-2-chloropyrazine. We will delve into its core physicochemical properties, synthesis, and critical applications, providing field-proven insights to empower your research and development endeavors.
Core Molecular Profile and Physicochemical Properties
3,5-Dibromo-2-chloropyrazine is a halogenated heterocyclic compound that has emerged as a highly versatile building block in both pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring three distinct halogen atoms on a pyrazine core, offers a rich platform for regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[2]
The unique electronic properties conferred by the pyrazine ring, combined with the differential reactivity of the bromine and chlorine substituents, allow for a stepwise and controlled introduction of various functionalities. This has positioned 3,5-Dibromo-2-chloropyrazine as a crucial ingredient for innovation in drug discovery and material science.[1]
Table 1: Physicochemical and Computed Properties of 3,5-Dibromo-2-chloropyrazine
| Property | Value | Source(s) |
| Molecular Formula | C₄HBr₂ClN₂ | [1][3] |
| Molecular Weight | 272.33 g/mol | [1] |
| CAS Number | 1082843-70-6 | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | Typically ≥95% (HPLC) | [1] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 25.8 Ų | [4] |
| Storage Conditions | Store at 0-8°C, tightly closed, in a well-ventilated place | [1][2] |
Synthesis and Manufacturing Pathway
The primary route for synthesizing 3,5-Dibromo-2-chloropyrazine involves a diazotization reaction starting from 3,5-dibromopyrazin-2-amine. This method is efficient and scalable, making the reagent commercially accessible for research and industrial applications.[4]
Causality Behind the Synthesis: The transformation from an amine to a chloro group via a diazonium salt intermediate is a classic and reliable method in aromatic chemistry.
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Diazotization: The primary amine on the pyrazine ring is converted into a diazonium salt using a nitrite source (tert-butyl nitrite) in the presence of a Lewis acid (Titanium (IV) chloride). TiCl₄ acts as a catalyst and dehydrating agent, facilitating the formation of the reactive nitrosonium ion from the nitrite.
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Displacement: The diazonium group is an excellent leaving group (N₂ gas), which is readily displaced by a chloride ion. The chloride source in this reaction is the TiCl₄ itself, completing the transformation in a one-pot process.
Caption: Synthetic pathway for 3,5-Dibromo-2-chloropyrazine.
Detailed Synthetic Protocol: [4]
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A solution of 3,5-dibromopyrazin-2-amine (1.0 eq) is prepared in Dichloromethane (DCM).
-
Titanium (IV) chloride (1.0 eq) is added to the solution.
-
The mixture is stirred, and tert-butyl nitrite (~6.0 eq) is added slowly.
-
The reaction is stirred for approximately 2 hours at room temperature.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted into the organic layer with DCM (repeated 3 times).
-
The combined organic layers are concentrated under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Agrochemicals
The trifunctional nature of 3,5-Dibromo-2-chloropyrazine makes it a privileged scaffold for building libraries of bioactive molecules. Its applications are primarily centered on its use as a pharmaceutical intermediate.[2][4]
-
Protein Kinase Modulation: It is a key intermediate for preparing pyridine and pyrazine derivatives that act as protein kinase modulators, specifically for treating CDK9-mediated diseases.[4] The ability to selectively address the halogenated positions allows for the precise tuning of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Inflammatory and Degenerative Diseases: The compound is used to prepare fused pyrazine derivatives for the treatment of various degenerative and inflammatory conditions.[4][]
-
Pesticide Development: In agrochemical research, it serves as an intermediate in the synthesis of novel and effective pesticides, leveraging the toxophoric properties of the halogenated pyrazine core to interact with biological systems in pests.[1][2]
-
Material Science: The bromine and chlorine substituents can enhance thermal stability and chemical resistance in advanced materials, such as polymers and coatings.[1]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
To illustrate the utility of 3,5-Dibromo-2-chloropyrazine, we present a validated, self-validating protocol for a regioselective Suzuki-Miyaura cross-coupling reaction. This type of reaction is fundamental in drug discovery for creating C-C bonds.
Causality Behind Experimental Choices:
-
Regioselectivity: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. Therefore, the bromine atoms are more susceptible to oxidative addition to the Pd(0) catalyst than the chlorine atom. Furthermore, the C5-Br bond is generally more reactive than the C3-Br bond due to the electronic influence of the adjacent nitrogen and the chloro group. This allows for selective functionalization at the 5-position.
-
Catalyst System: A modern palladium catalyst with a sophisticated phosphine ligand (e.g., SPhos) is chosen to ensure high catalytic turnover, accommodate a sterically hindered substrate, and promote efficient reductive elimination.
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ is used to activate the boronic acid without causing decomposition of the substrate. The solvent system (e.g., Dioxane/Water) is selected to ensure the solubility of both the organic substrate and the inorganic base, facilitating the reaction.
Caption: General workflow for a Suzuki cross-coupling experiment.
Step-by-Step Protocol: Synthesis of 5-Aryl-3-bromo-2-chloropyrazine
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Working with halogenated intermediates requires strict adherence to safety protocols.
-
Hazard Identification: 3,5-Dibromo-2-chloropyrazine is harmful if swallowed and may cause skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a dry, cool (0-8°C), and well-ventilated place away from incompatible materials.[1][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]
-
Conclusion
3,5-Dibromo-2-chloropyrazine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined reactivity profile provides a reliable and versatile platform for synthesizing novel compounds with significant biological or material potential. By understanding its properties, synthesis, and reaction mechanisms, researchers can strategically leverage this intermediate to accelerate their discovery programs and develop next-generation therapeutics and materials.
References
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Thoreauchem. 3,5-DibroMo-2-chloropyrazine. [Link]
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PubChem. 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]
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Xinkai. 3,5-Dibromo-2-chloropyrazine. [Link]
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